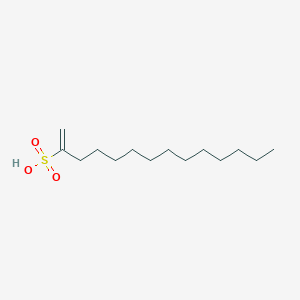
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound features a butan-2-yl group and two 3-chloropropyl groups attached to an oxo-lambda~5~-phosphane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of butan-2-ylmagnesium bromide with 3-chloropropylchlorophosphine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The pathways involved include the formation of coordination complexes and the activation of substrates through phosphorus-metal interactions .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)bis(3-chloropropyl)phosphine: Similar structure but lacks the oxo group.
(Butan-2-yl)bis(3-chloropropyl)phosphine oxide: Similar structure but with an additional oxygen atom bonded to phosphorus.
Uniqueness
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. The presence of both butan-2-yl and 3-chloropropyl groups, along with the oxo-lambda~5~-phosphane core, makes it versatile for various applications in catalysis and material science .
Properties
CAS No. |
89869-46-5 |
|---|---|
Molecular Formula |
C10H21Cl2OP |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-[bis(3-chloropropyl)phosphoryl]butane |
InChI |
InChI=1S/C10H21Cl2OP/c1-3-10(2)14(13,8-4-6-11)9-5-7-12/h10H,3-9H2,1-2H3 |
InChI Key |
CVWWWAHBTWPBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(CCCCl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


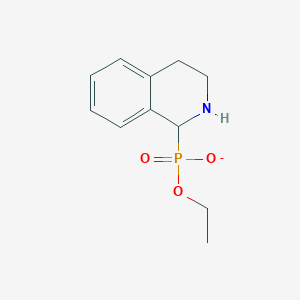
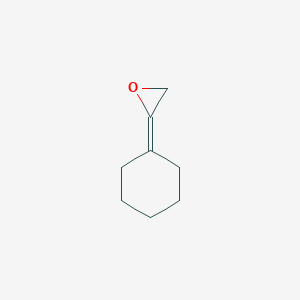
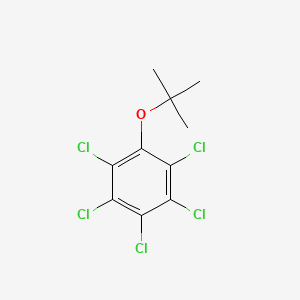
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
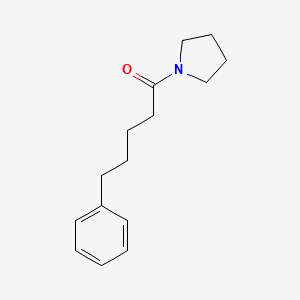
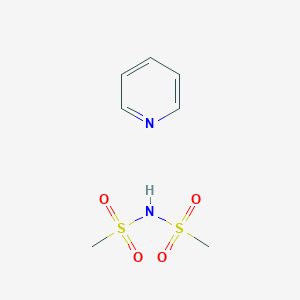
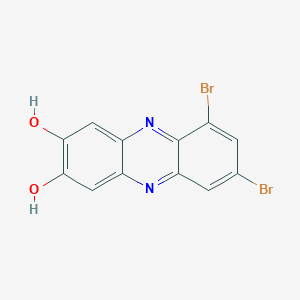
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
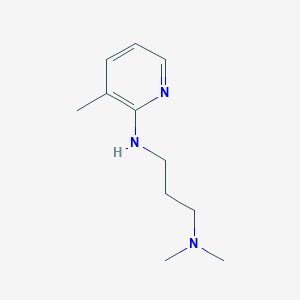

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)

